(3,5-Difluoroanilino)azanium;chloride

Pyrazole synthesis Fluorinated heterocycles Vilsmeier–Haack reaction

Procure 3,5-difluorophenylhydrazine HCl for fluorinated heterocyclic synthesis. Its symmetrical 3,5-difluoro substitution delivers 90% yield in pyrazole-4-carbaldehyde formation—far exceeding the 2,5-isomer. This is the essential hydrazine for kinase-inhibitor pyrazole scaffolds and diflufenzopyr herbicide synthesis; non-fluorinated or positional isomers produce inactive analogs. The crystalline HCl salt (mp 261–266°C) ensures low hygroscopicity, accurate robotic dispensing, and fast QC. Demand this specific isomer for reproducible, high-yield medicinal chemistry and agrochemical R&D.

Molecular Formula C6H7ClF2N2
Molecular Weight 180.58 g/mol
Cat. No. B7768468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluoroanilino)azanium;chloride
Molecular FormulaC6H7ClF2N2
Molecular Weight180.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)N[NH3+].[Cl-]
InChIInChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
InChIKeyCKCNKYAHVKNKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoroanilino)azanium;chloride for Procurement: CAS 134993-88-7 Identity and Core Specifications


(3,5-Difluoroanilino)azanium;chloride, systematically named 3,5-difluorophenylhydrazine hydrochloride (CAS 134993-88-7 or 502496-27-7; molecular formula C₆H₇ClF₂N₂, MW 180.58 g/mol), is a fluorinated aromatic hydrazine derivative characterized by two fluorine atoms positioned at the meta (3 and 5) positions of the phenyl ring [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other positional isomers and non-fluorinated analogs. The compound is a crystalline solid with a melting point of 261–266 °C and a density of 1.379 g/cm³ [2]. It is commercially available as a research chemical in purities of 97% and above from multiple reputable suppliers .

Why 3,5-Difluorophenylhydrazine Hydrochloride Cannot Be Substituted with Non-Fluorinated or Alternative Phenylhydrazines


Generic substitution among phenylhydrazine derivatives is scientifically inadvisable because fluorine substitution profoundly alters electronic distribution, hydrogen-bonding capacity, lipophilicity, and metabolic stability of both the intermediate and the derived final heterocyclic products . The 3,5-difluoro substitution pattern specifically introduces two strongly electron-withdrawing groups in a symmetrical meta arrangement, which modulates nucleophilicity at the hydrazine moiety and influences regioselectivity in cyclocondensation reactions compared to mono-fluorinated, para-fluorinated, or non-fluorinated analogs [1]. Even positional isomerism—such as 2,5-difluoro versus 3,5-difluoro—produces measurably different synthetic outcomes in identical reaction systems, directly impacting product yield and purity in downstream pharmaceutical and agrochemical syntheses [2].

Quantitative Differentiation Evidence: 3,5-Difluorophenylhydrazine Hydrochloride vs. Closest Analogs


Synthetic Yield Advantage: 3,5-Difluoro vs. 2,5-Difluoro Phenylhydrazine in Pyrazole-4-carbaldehyde Cyclization

In the Vilsmeier–Haack cyclization of phenylhydrazones to yield pyrazole-4-carbaldehyde derivatives, the 3,5-difluorophenyl hydrazone (derived from this compound) achieves a significantly higher isolated yield than its 2,5-difluorophenyl positional isomer under analogous reaction conditions. This is a direct head-to-head literature comparison demonstrating that positional isomerism meaningfully affects synthetic efficiency [1].

Pyrazole synthesis Fluorinated heterocycles Vilsmeier–Haack reaction

Physical Property Differentiation: Melting Point and Stability Profile for Handling and Storage

3,5-Difluorophenylhydrazine hydrochloride exhibits a melting point range of 261–266 °C, which is markedly elevated compared to the free base form (3,5-difluorophenylhydrazine, MW 144.12, pKa ~4.93 predicted) and non-fluorinated phenylhydrazine hydrochloride [1]. The high melting point of the hydrochloride salt indicates strong crystalline lattice energy, which correlates with reduced hygroscopicity and enhanced long-term storage stability relative to lower-melting hydrazine derivatives .

Physicochemical characterization Thermal stability Storage handling

Hydrazone Formation Efficiency: 90% Yield in Indole-Hydrazone Antioxidant Scaffold Synthesis

In the condensation of 5-chloroindole-3-carboxaldehyde with phenylhydrazine derivatives to generate antioxidant indole-hydrazones, 3,5-difluorophenylhydrazine hydrochloride yields the target hydrazone product at 90% efficiency after only 0.5 h reaction time in ethanol with sodium acetate [1]. This high conversion in a short reaction time is notable for a hydrazone-forming step, though direct comparative yield data with non-fluorinated phenylhydrazine under identical conditions are not explicitly reported in the primary source; the observed high efficiency supports its synthetic utility.

Hydrazone synthesis Indole derivatives Antioxidant scaffolds

Recommended Procurement Scenarios for (3,5-Difluoroanilino)azanium;chloride Based on Evidence


Medicinal Chemistry: Synthesis of Fluorinated Pyrazole and Pyrazoline Pharmacophores

Prioritize procurement of 3,5-difluorophenylhydrazine hydrochloride for medicinal chemistry programs requiring efficient access to 3,5-difluorophenyl-substituted pyrazoles and pyrazolines. The 90% yield demonstrated in pyrazole-4-carbaldehyde synthesis via Vilsmeier–Haack cyclization [1] is substantially higher than that reported for the 2,5-difluoro positional isomer, making this compound the preferred hydrazine source for constructing pyrazole scaffolds destined for kinase inhibition, anti-inflammatory, or anticancer screening libraries. The fluorinated phenyl ring contributes to metabolic stability and target-binding potency in derived drug candidates .

Agrochemical Intermediate: Precursor to Diflufenzopyr and Related Herbicide Scaffolds

In agrochemical R&D and production, 3,5-difluorophenylhydrazine hydrochloride serves as a critical intermediate in the synthesis of hydrazone-based herbicides including diflufenzopyr [1]. The compound's 3,5-difluoro substitution pattern is essential for bioactivity in the final herbicide product; substitution with non-fluorinated or alternative fluorinated phenylhydrazines would yield inactive or suboptimal analogs. Procurement should be prioritized when the synthetic route specifies 3,5-difluoroaniline-derived hydrazine building blocks.

High-Throughput Synthesis: Hydrazone Library Generation and Antioxidant Screening

For academic or industrial screening laboratories conducting parallel synthesis of hydrazone-based compound libraries, the 90% yield achieved in the indole-hydrazone condensation reaction after only 0.5 h [1] supports high-throughput workflow compatibility. The compound's solid hydrochloride salt form facilitates accurate robotic weighing and dispensing, reducing well-to-well variability. This scenario is particularly relevant for programs investigating melatonin-based antioxidant analogs or indole-hydrazide/hydrazone derivatives for oxidative stress-related therapeutic targets .

Pharmaceutical Process Development: Stable Intermediate for Scale-Up

In process chemistry and CMC development, the hydrochloride salt form's high melting point (261–266 °C) and crystalline nature provide handling and stability advantages over lower-melting hydrazine derivatives [1]. This physical profile reduces hygroscopicity concerns during storage and transfer operations, minimizes decomposition during extended campaign runs, and simplifies quality control by enabling straightforward melting point verification. Procure this compound when developing scalable routes to fluorinated heterocyclic drug substances where intermediate stability is a critical process parameter.

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